1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride
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Description
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H31ClN2O and its molecular weight is 350.93. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Chemical Synthesis : The compound has been involved in the synthesis of carbamate derivatives, demonstrating the interplay of strong and weak hydrogen bonds in forming a three-dimensional architecture. This highlights its utility in developing molecules with specific structural properties (Das et al., 2016).
- Molecular Structure : Research into compounds structurally similar to "1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride" has provided insights into the molecular and solid-state structures, aiding in the understanding of molecular interactions through X-ray diffraction and computational studies (Tomaščiková et al., 2008).
Pharmacology
- Beta-Adrenoceptor Blocking Activity : Studies have shown that related compounds exhibit beta-adrenoceptor blocking activity, similar to known beta-blockers like propranolol, suggesting potential applications in cardiovascular diseases (Hamilton Tc & Parkes Mw, 1977).
- Pharmacological Evaluation : Compounds synthesized from "1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride" have been evaluated using models like mouse ECG and isolated rat uterus, showing non-selective beta-adrenergic blocking activity (Jindal et al., 2003).
Materials Science
- Electrochromic Properties : The compound's derivatives have been studied for their electrochromic properties, specifically in the context of visible and near-infrared electrochromism, making them relevant for applications in smart windows and display technologies (Hsiao et al., 2014).
properties
IUPAC Name |
1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-14-9-10-19-17(11-14)16-7-5-6-8-18(16)22(19)13-15(23)12-21-20(2,3)4;/h9-11,15,21,23H,5-8,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLYLJNUIFFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride |
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